molecular formula C10H18ClN B6275903 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride CAS No. 2763780-21-6

1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride

Cat. No. B6275903
CAS RN: 2763780-21-6
M. Wt: 187.7
InChI Key:
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Description

1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride (EDMAH) is a cyclic amine hydrochloride that has been studied for its potential applications in scientific research. EDMAH is a derivative of cyclohexanamine and has been used in a variety of research applications, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as a tool for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, including those containing amine or nitrile groups. It has also been used as a catalyst in a variety of chemical reactions, including the hydrolysis of esters and the hydrolysis of amides. Additionally, 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has been used as a tool for studying the biochemical and physiological effects of certain compounds, such as drugs and hormones.

Mechanism of Action

The mechanism of action of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is not yet fully understood. It is believed that the hydrochloride group of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride interacts with the active sites of enzymes, allowing it to act as a catalyst in certain chemical reactions. Additionally, 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride has been shown to interact with certain receptors in the body, allowing it to act as a tool for studying the biochemical and physiological effects of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride have not been extensively studied. However, it has been shown to interact with certain receptors in the body, allowing it to act as a tool for studying the biochemical and physiological effects of certain compounds. Additionally, it has been shown to have some antifungal activity, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride in lab experiments is its relatively low cost and easy availability. Additionally, 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride is relatively stable and has a wide range of applications, making it a useful tool for a variety of experiments. However, 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride also has some limitations. It is not very soluble in water, so it may be difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids and bases, so it must be stored and handled carefully.

Future Directions

There are a number of potential future directions for the use of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride in scientific research. It could be used as a tool for studying the biochemical and physiological effects of certain compounds, such as drugs and hormones. Additionally, it could be used as a reagent for the synthesis of other compounds, such as those containing amine or nitrile groups. Additionally, it could be used as a catalyst in a variety of chemical reactions, including the hydrolysis of esters and the hydrolysis of amides. Finally, it could be used as an antifungal agent, potentially providing a new treatment option for certain fungal infections.

Synthesis Methods

The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride involves the reaction of ethynylcyclohexanamine with hydrochloric acid. This reaction produces 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride and water as the main products. The reaction is typically carried out in an aqueous medium at a temperature of around 25 °C. The reaction can be catalyzed by a variety of compounds, including pyridine, acetic acid, and triethylamine. The reaction is typically complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride involves the addition of an ethynyl group to 3,3-dimethylcyclohexan-1-amine, followed by the formation of the hydrochloride salt.", "Starting Materials": [ "3,3-dimethylcyclohexan-1-amine", "Sodium amide", "Acetylene", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 3,3-dimethylcyclohexan-1-amine in dry diethyl ether.", "Step 2: Add sodium amide to the solution and stir for 30 minutes at room temperature.", "Step 3: Slowly add acetylene to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding hydrochloric acid and stirring for 30 minutes.", "Step 5: Extract the product with diethyl ether and wash with water.", "Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 7: Recrystallize the product from ethanol to obtain 1-ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride." ] }

CAS RN

2763780-21-6

Molecular Formula

C10H18ClN

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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